molecular formula C18H12F4N2O2 B2577527 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 952978-26-6

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2577527
CAS No.: 952978-26-6
M. Wt: 364.3
InChI Key: FSIWKRPUTIBDMM-UHFFFAOYSA-N
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Description

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic compound that belongs to the class of oxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorobenzaldoxime. This intermediate is then cyclized with acetic anhydride to produce 5-(4-fluorophenyl)-1,2-oxazole. The final step involves the reaction of this oxazole derivative with 4-(trifluoromethyl)aniline in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-fluorophenyl)-1,2-oxazole
  • N-(4-trifluoromethylphenyl)acetamide
  • 4-fluorobenzaldoxime

Uniqueness

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4N2O2/c19-13-5-1-11(2-6-13)16-9-15(24-26-16)10-17(25)23-14-7-3-12(4-8-14)18(20,21)22/h1-9H,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIWKRPUTIBDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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